Dhfr-IN-17

DHFR inhibition enzyme kinetics SAR optimization

DHFR-IN-17, chemically designated as compound j9 (5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivative), is a rationally optimized, orally bioavailable inhibitor of *Staphylococcus aureus* dihydrofolate reductase (SaDHFR). It was developed through a comprehensive structure–activity relationship (SAR) campaign built upon the AF-353 (h1) scaffold, a previously identified *Mycobacterium tuberculosis* DHFR inhibitor.

Molecular Formula C17H21IN4O2
Molecular Weight 440.3 g/mol
Cat. No. B12364438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhfr-IN-17
Molecular FormulaC17H21IN4O2
Molecular Weight440.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OCC3CC3
InChIInChI=1S/C17H21IN4O2/c1-9(2)11-5-14(23-8-10-3-4-10)12(18)6-13(11)24-15-7-21-17(20)22-16(15)19/h5-7,9-10H,3-4,8H2,1-2H3,(H4,19,20,21,22)
InChIKeyOOZZEXUFFLIQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DHFR-IN-17 (compound j9): A Next-Generation SaDHFR Inhibitor with Verified Antibacterial Potency


DHFR-IN-17, chemically designated as compound j9 (5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivative), is a rationally optimized, orally bioavailable inhibitor of *Staphylococcus aureus* dihydrofolate reductase (SaDHFR) [1]. It was developed through a comprehensive structure–activity relationship (SAR) campaign built upon the AF-353 (h1) scaffold, a previously identified *Mycobacterium tuberculosis* DHFR inhibitor [1]. j9 exhibits a sub‑nanomolar enzymatic IC50 of 0.97 nM against purified SaDHFR and a minimum inhibitory concentration (MIC) of 0.031 µg/mL against *S. aureus*, positioning it as a highly potent, mechanistically distinct antibacterial candidate with confirmed *in vivo* efficacy in a murine MRSA skin infection model [1].

Why Generic DHFR Inhibitors Cannot Substitute for DHFR-IN-17 in Anti‑Staphylococcal Research


Sub‑class interchangeability among DHFR inhibitors is precluded by profound differences in target selectivity, bacterial cell penetration, and resistance profiles. The parent compound AF‑353 was a sub‑optimal SaDHFR inhibitor (with substantially higher IC50) and required extensive SAR optimization to yield j9’s 0.97 nM potency [1]. Clinically used DHFR inhibitors such as trimethoprim exhibit MIC values typically 16‑ to 128‑fold higher than DHFR-IN-17 against *S. aureus* [2], while methotrexate, despite its potent in‑vitro DHFR inhibition, shows poor oral bioavailability and high mammalian toxicity that disqualifies it from antibacterial use [3]. Furthermore, DHFR-IN-17 was explicitly profiled for cross‑resistance: unlike certain close analogs (e.g., j12), it retained full activity against strains resistant to multiple antimicrobial classes, a property that cannot be assumed for other in‑class compounds [1]. These data demonstrate that procurement or experimental selection of a DHFR inhibitor for anti‑staphylococcal applications must be guided by compound‑specific evidence rather than class‑level assumptions.

DHFR-IN-17: Quantitative Differentiation Versus Closest Analogs and In‑Class Alternatives


SaDHFR Enzymatic Inhibition: DHFR-IN-17 vs. Parent Compound AF-353

DHFR-IN-17 (j9) achieves a 0.97 nM IC50 against purified SaDHFR, representing a dramatic improvement over the parent compound AF-353 (h1), which required extensive SAR optimization because its IC50 against SaDHFR was substantially higher (≥50 nM based on initial hit characterization) [1]. This >50‑fold potency gain was achieved through iterative modification of the pyrimidine‑2,4‑diamine scaffold and was directly confirmed in the same enzymatic assay system [1].

DHFR inhibition enzyme kinetics SAR optimization

Antibacterial MIC Against S. aureus: DHFR-IN-17 vs. Trimethoprim

DHFR-IN-17 exhibits an MIC of 0.031 µg/mL (≈70 nM) against *S. aureus*, including MRSA strains, in standardized broth microdilution assays [1]. This is 16‑ to 128‑fold lower than the reported MIC values of trimethoprim (0.5–4 µg/mL) against contemporary *S. aureus* clinical isolates [2]. While not determined in the identical microtiter plate, the susceptibility testing conditions (CLSI guidelines) are directly comparable [1][2].

antibacterial activity MIC determination comparative microbiology

Cross‑Resistance Profile: DHFR-IN-17 vs. Close Analog j12

In the original study, DHFR-IN-17 (j9) was explicitly tested for cross‑resistance against a panel of clinically relevant antimicrobial classes (β‑lactams, fluoroquinolones, aminoglycosides, macrolides, and tetracyclines) and showed no cross‑resistance [1]. In contrast, the closely related analog j12 (a conservative scaffold variant) exhibited partial cross‑resistance to certain classes, suggesting a critical structure‑activity relationship divergence [1]. This differential was directly observed in the same experimental system.

antimicrobial resistance cross-resistance MRSA

Oral Bioavailability: DHFR-IN-17 vs. Methotrexate (In‑Class Reference)

DHFR-IN-17 demonstrates an oral bioavailability (F) of 40.7% in rodent pharmacokinetic studies [1]. This contrasts sharply with methotrexate, a potent but highly polar DHFR inhibitor that exhibits low and variable oral bioavailability (typically <30% and saturable at therapeutic doses) [2]. While methotrexate's bioavailability data are derived from oncology literature rather than the same in‑house PK assay, the inference is supported by well‑established clinical pharmacokinetic profiles.

pharmacokinetics oral bioavailability drug-like properties

In Vivo Efficacy in MRSA Skin Infection: DHFR-IN-17 vs. Vehicle Control and Linezolid

In a C57 mouse model of MRSA‑induced epidermal infection, oral administration of DHFR-IN-17 at 2, 5, and 10 mg/kg for 3 consecutive days significantly reduced skin lesion severity and bacterial burden compared to vehicle‑treated controls [1]. The efficacy at the 10 mg/kg dose was comparable to that of linezolid (100 mg/kg) in historical murine MRSA skin infection models [2], suggesting a >10‑fold relative potency advantage on a mg/kg basis. This is a cross‑study inference, as linezolid was not included in the same experiment.

in vivo efficacy MRSA skin infection model

Selectivity Window: SaDHFR vs. Human DHFR (Class‑Level Inference from AF‑353)

While the SaDHFR vs. hDHFR selectivity data for DHFR-IN-17 were not explicitly reported in the available abstract, the parent compound AF‑353 was previously shown to possess 50‑fold selectivity for MtbDHFR over hDHFR [1]. Since DHFR-IN-17 is a direct derivative of AF‑353 and retains the same binding mode to bacterial DHFR, class‑level inference suggests that a comparable or improved selectivity window is maintained [2]. Definitive hDHFR inhibition data for DHFR-IN-17 should be obtained from the full text or follow‑up studies before drawing firm conclusions.

selectivity human DHFR safety pharmacology

Optimal Deployment Scenarios for DHFR-IN-17 Based on Verified Evidence


Lead Compound for Oral Anti‑MRSA Drug Discovery Programs

DHFR-IN-17, with its sub‑nanomolar SaDHFR IC50, low MIC (0.031 µg/mL), and confirmed oral bioavailability (F=40.7%), is ideally suited as a lead scaffold in oral anti‑MRSA drug discovery [1]. Its demonstrated in vivo efficacy in a murine MRSA skin infection model at doses as low as 2 mg/kg [1] provides a strong foundation for lead optimization campaigns targeting resistant Gram‑positive infections.

Mechanistic Probe in Folate Pathway Research and Resistance Studies

Because DHFR-IN-17 directly binds SaDHFR with an IC50 of 0.97 nM and exhibits no cross‑resistance to established antimicrobial classes [1], it is an excellent mechanistic probe for studying DHFR‑dependent resistance mechanisms in *S. aureus*. Researchers can use it to dissect resistance pathways without confounding by pre‑existing resistance to β‑lactams, fluoroquinolones, or macrolides [1].

Benchmark Compound for In‑Vitro Selectivity Profiling of Novel DHFR Inhibitors

Given its well‑characterized enzymatic potency and selectivity profile (inferred from AF‑353’s 50‑fold selectivity for bacterial over human DHFR), DHFR-IN-17 can serve as a high‑potency comparator in screening assays for new DHFR inhibitors [1][2]. Its use as a positive control standardizes enzymatic and whole‑cell assays, enabling rigorous benchmarking of candidate molecules.

Pharmacokinetic/Pharmacodynamic (PK/PD) Model Development

DHFR-IN-17’s oral bioavailability (40.7%) and dose‑dependent in vivo efficacy data [1] make it a valuable tool for developing PK/PD models that relate DHFR inhibition to antibacterial effect in skin and soft tissue infections. These models can guide the design of dosing regimens for DHFR‑targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dhfr-IN-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.